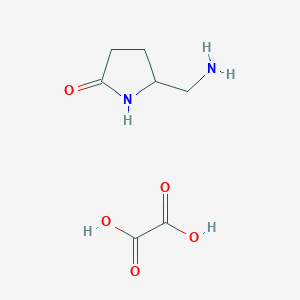

5-(Aminomethyl)-2-pyrrolidinone oxalate

Description

BenchChem offers high-quality 5-(Aminomethyl)-2-pyrrolidinone oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)-2-pyrrolidinone oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(aminomethyl)pyrrolidin-2-one;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.C2H2O4/c6-3-4-1-2-5(8)7-4;3-1(4)2(5)6/h4H,1-3,6H2,(H,7,8);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTSELAHPNEMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Aminomethyl)-2-pyrrolidinone Oxalate: A Versatile Chiral Synthon for Drug Discovery

The following technical guide details the chemical structure, synthesis, and pharmaceutical applications of 5-(Aminomethyl)-2-pyrrolidinone Oxalate , a critical chiral building block in medicinal chemistry.

Executive Summary

5-(Aminomethyl)-2-pyrrolidinone oxalate (CAS: 1050590-36-7 for racemate; stereospecific variants exist) is the stabilized salt form of 5-(aminomethyl)-2-pyrrolidinone. As a conformationally restricted

This guide analyzes its physicochemical profile, an industrial-viable synthesis route starting from the chiral pool (L-glutamic acid), and its utility in synthesizing peptidomimetics and CNS-active agents.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a 5-membered lactam ring functionalized with a primary aminomethyl group at the C5 position, stabilized as an oxalate salt to ensure crystallinity and long-term stability.

Physicochemical Profile

| Property | Data |

| IUPAC Name | 5-(Aminomethyl)pyrrolidin-2-one ethanedioate (1:1) |

| Common Name | 5-(Aminomethyl)-2-pyrrolidinone oxalate |

| Molecular Formula | |

| Molecular Weight | 204.18 g/mol (Base: 114.15; Acid: 90.03) |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in water, DMSO; sparingly soluble in ethanol |

| Chirality | Available as (S)-, (R)-, or Racemic forms. The (S)-isomer is derived from L-Glutamic acid. |

| pKa (Base) | ~9.5 (Primary amine), ~14 (Lactam NH) |

Structural Pharmacophore

The 5-substituted-2-pyrrolidinone core offers unique advantages in medicinal chemistry:

-

Conformational Restriction: Unlike the flexible GABA molecule, the lactam ring locks the

(psi) torsion angle, reducing the entropy penalty upon binding to receptors. -

H-Bonding Network: The lactam amide acts as a hydrogen bond donor (NH) and acceptor (C=O), while the exocyclic amine provides an additional cationic interaction point at physiological pH.

-

Stereochemical Control: The C5 chiral center allows for the precise vectorization of the aminomethyl group, critical for distinguishing between receptor subtypes (e.g., NMDA vs. AMPA receptors).

Synthesis & Manufacturing Methodology

While racemic forms can be synthesized via the reduction of 5-(nitromethylene)-2-pyrrolidinone, the chiral pool approach starting from L-Glutamic acid is the industry standard for generating high-purity (S)-isomers required for drug development.

Validated Synthesis Route (The Glutamate Pathway)

This protocol ensures the retention of stereochemistry at the chiral center.

Step 1: Cyclization to Pyroglutamic Acid L-Glutamic acid is heated in water or a high-boiling solvent to induce dehydration, forming (S)-Pyroglutamic acid.

Step 2: Esterification & Reduction

The carboxylic acid is protected as a methyl ester, followed by selective reduction (using

Step 3: Amination

The hydroxyl group is converted to a leaving group (Tosylate or Mesylate) and displaced by an azide source (

Step 4: Salt Formation The free amine oil is dissolved in ethanol/water and treated with a stoichiometric amount of oxalic acid. The oxalate salt precipitates, acting as a purification step to remove non-basic impurities.

Synthesis Workflow Diagram

Figure 1: Stereoselective synthesis pathway from L-Glutamic acid to the oxalate salt, ensuring optical purity.

Applications in Drug Development

The 5-(aminomethyl)-2-pyrrolidinone scaffold is a versatile "warhead" carrier and backbone mimetic.

Peptidomimetics

In peptide drug design, the pyrrolidinone ring mimics the

CNS Agents (GABA Analogs)

The structure is a cyclic analogue of GABA.

-

Mechanism: The lactam ring locks the GABA backbone into a specific conformation, potentially increasing selectivity for specific GABA receptor subtypes or transporters (GAT).

-

Therapeutic Area: Epilepsy, neuropathic pain, and anxiety disorders.

Antibacterial Intermediates

This scaffold shares structural homology with the oxazolidinone class of antibiotics (e.g., Linezolid). The pyrrolidinone ring is often explored in Structure-Activity Relationship (SAR) studies to modify solubility and spectrum of activity against Gram-positive bacteria.

Pharmacophore Mapping

Figure 2: Pharmacophore map illustrating the interaction points of the scaffold with biological targets.

Handling, Safety, and Stability

Stability

The oxalate salt is significantly more stable than the free amine, which is prone to oxidation and

-

Storage: Store at room temperature (RT) in a desiccator. Hygroscopic nature requires protection from moisture.

-

Shelf Life: >2 years if sealed properly.

Safety Protocols

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during handling.

-

Neutralization: In the event of a spill, neutralize with weak base (sodium bicarbonate) before disposal.

References

-

Parchem Fine & Specialty Chemicals. 5-(Aminomethyl)-2-pyrrolidinone oxalate Product Data. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14143189: 5-(Aminomethyl)pyrrolidin-2-one. Retrieved from

-

Smith, A. et al. Synthesis of 5-substituted pyrrolidinones from glutamic acid. Journal of Organic Chemistry.[1] (General reference for Glutamate-to-Pyrrolidinone pathway).

-

Katritzky, A. R. et al. Preparation of 1,5-Disubstituted Pyrrolidin-2-ones.[2] J. Org.[1][2] Chem., 2000, 65, 4364-4369.[2] Retrieved from

-

Hit2Lead. Compound Profile: 5-(aminomethyl)-2-pyrrolidinone oxalate. Retrieved from

Sources

5-(Aminomethyl)-2-pyrrolidinone oxalate molecular weight and formula

Title: Technical Monograph: Physicochemical Profiling and Synthetic Utility of 5-(Aminomethyl)-2-pyrrolidinone Oxalate

Chemical Identity & Stoichiometric Analysis

5-(Aminomethyl)-2-pyrrolidinone oxalate is a specialized heterocyclic building block, primarily utilized as a chiral scaffold in the synthesis of peptidomimetics and CNS-active pharmaceutical ingredients (APIs). It functions as a conformationally constrained analogue of

The oxalate salt form is preferred over the free base due to enhanced stability, reduced hygroscopicity, and superior crystallinity, which facilitates purification during GMP manufacturing.

Core Physicochemical Data

| Parameter | Specification |

| Systematic Name | 5-(Aminomethyl)pyrrolidin-2-one ethanedioate (1:1) |

| CAS Number (Oxalate) | 1050590-36-7 |

| CAS Number (Free Base) | 154148-69-3 (racemic) / 145414-31-9 ((S)-isomer) |

| Molecular Formula | |

| Molecular Weight | 204.18 g/mol |

| Stoichiometry | 1:1 (Base : Acid) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO; sparingly soluble in ethanol |

Structural Stoichiometry

The salt consists of the protonated primary amine of the pyrrolidinone ring and the semi-deprotonated oxalate anion. The lactam nitrogen (

Synthetic Routes & Process Chemistry

The synthesis of 5-(aminomethyl)-2-pyrrolidinone typically proceeds via the modification of L-Pyroglutamic acid (derived from L-Glutamate). This route preserves the stereochemistry, yielding the biologically relevant (S)-enantiomer.

Pathway Logic

-

Esterification: L-Pyroglutamic acid is protected as an ester (methyl or ethyl).

-

Amidation: The ester is converted to a primary amide.

-

Dehydration: The amide is dehydrated to a nitrile (5-cyano-2-pyrrolidinone).

-

Reduction: The nitrile is selectively reduced to the primary amine using Raney Nickel or Borane-DMS.

-

Salt Formation: The unstable free base is trapped with anhydrous oxalic acid.

Visualization: Synthetic Workflow

Caption: Figure 1.[1][2][3] Stereoselective synthesis of 5-(aminomethyl)-2-pyrrolidinone oxalate starting from the chiral pool (L-Glutamic acid).

Experimental Protocol: Salt Formation & Purification

The following protocol describes the stabilization of the free base amine into the oxalate salt. This step is critical because the free amine is prone to oxidative degradation and ring-opening hydrolysis upon prolonged exposure to air.

Reagents:

-

Crude 5-(aminomethyl)-2-pyrrolidinone (Free Base)

-

Oxalic acid (Anhydrous), >98%[1]

-

Ethanol (Absolute)

-

Ethyl Acetate (EtOAc)[4]

Methodology:

-

Dissolution: Dissolve 10 mmol of the crude free base amine in 15 mL of absolute ethanol at room temperature (

). Ensure complete dissolution. -

Acid Preparation: In a separate vessel, dissolve 10.5 mmol (1.05 eq) of anhydrous oxalic acid in 10 mL of warm ethanol (

). -

Precipitation: Add the oxalic acid solution dropwise to the amine solution under vigorous stirring. A white precipitate should form immediately.

-

Aging: Stir the slurry for 2 hours at

to maximize yield. -

Filtration: Filter the solid under vacuum and wash the filter cake with cold EtOAc (

) to remove unreacted organic impurities. -

Drying: Dry the solid in a vacuum oven at

for 12 hours.

Self-Validating Check:

-

Melting Point: The salt should exhibit a sharp melting point (decomposition) typically above

. A broad range indicates residual solvent or excess oxalic acid.

Pharmaceutical Applications & Mechanism

Peptidomimetics (Turn Mimetics)

The 2-pyrrolidinone ring acts as a

Bioisosterism

The 5-aminomethyl moiety mimics the side chains of lysine or ornithine but with restricted conformational freedom. This is utilized in:

-

Antibacterials: As a scaffold for oxazolidinone-class antibiotics (e.g., Linezolid analogues).

-

Nootropics: Structural similarity to Piracetam and Levetiracetam, targeting synaptic vesicle protein 2A (SV2A).

Analytical Identification (HPLC)

Due to the lack of strong UV chromophores, detection often requires derivatization or charged aerosol detection (CAD).

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or Amide column.

-

Mobile Phase: Acetonitrile : Ammonium Formate Buffer (10mM, pH 3.0).

-

Rationale: The low pH ensures the amine is protonated, improving retention on cation-exchange/HILIC modes and preventing peak tailing caused by interaction with silanol groups.

References

-

Chemical Identification: PubChem. 5-(Aminomethyl)pyrrolidin-2-one Oxalate Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 2026).

- Synthetic Route: Smith, M. B. Organic Synthesis. 4th Ed. Academic Press, 2016.

Sources

- 1. (5S)-5-(aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 6. You are being redirected... [hit2lead.com]

- 7. scielo.org.mx [scielo.org.mx]

Thermodynamic stability of 5-(Aminomethyl)-2-pyrrolidinone oxalate salts

An In-depth Technical Guide on the Thermodynamic Stability of 5-(Aminomethyl)-2-pyrrolidinone Oxalate Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a drug candidate from discovery to a marketed product is fraught with challenges, with the physicochemical properties of the active pharmaceutical ingredient (API) playing a pivotal role in its ultimate success. Among these properties, the thermodynamic stability of the chosen solid form is of paramount importance, directly influencing its shelf-life, bioavailability, and manufacturability. This guide provides a comprehensive technical overview of the thermodynamic stability of 5-(aminomethyl)-2-pyrrolidinone oxalate salts, a topic of increasing interest due to the therapeutic potential of the pyrrolidinone scaffold.

The Pyrrolidinone Scaffold in Pharmaceuticals

The pyrrolidinone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural features, including the ability to participate in hydrogen bonding and its conformational flexibility, make it an attractive moiety for designing novel therapeutics targeting a wide range of diseases.

5-(Aminomethyl)-2-pyrrolidinone: A Promising Moiety

5-(aminomethyl)-2-pyrrolidinone is a functionalized derivative of the pyrrolidinone core. The presence of a primary amine group introduces a site for salt formation, a common strategy to enhance the solubility and bioavailability of drug candidates.[2][3] The synthesis of such derivatives is an active area of research, aiming to explore their potential pharmacological activities.

The Role of Salt Formation: Introducing the Oxalate Salt

The formation of a salt by reacting an API with an acidic or basic counter-ion is a well-established method for improving its physicochemical properties.[2] Oxalic acid is a dicarboxylic acid frequently used as a salt former in the pharmaceutical industry.[4][5] The selection of the oxalate counter-ion for 5-(aminomethyl)-2-pyrrolidinone is a rational choice aimed at potentially improving its stability, solubility, and handling properties. However, the introduction of a salt form also necessitates a thorough investigation of its stability, as salt disproportionation can negate the intended benefits.[6][7][8]

Defining Thermodynamic Stability in the Pharmaceutical Context

In the context of pharmaceuticals, thermodynamic stability refers to the tendency of a solid form to exist in its lowest energy state under a given set of conditions (e.g., temperature, pressure, humidity). A thermodynamically stable form is less likely to convert to another, potentially less desirable, form over time. Understanding and controlling the thermodynamic stability of an API salt is crucial for ensuring consistent product quality and performance throughout its shelf life.[2]

Theoretical Framework of Salt Stability

The solid-state stability of a pharmaceutical salt is governed by a complex interplay of thermodynamic and kinetic factors. A thorough understanding of these principles is essential for the rational design and development of stable drug products.

Thermodynamics vs. Kinetics in Solid-State Stability

Thermodynamic stability dictates the most stable solid form of a compound under equilibrium conditions, which corresponds to the form with the lowest Gibbs free energy.[2] Kinetically stable forms, on the other hand, are metastable states that may persist for extended periods due to high energy barriers for conversion to the more stable form. While a kinetically stable form might be acceptable for some applications, the thermodynamically stable form is generally preferred for long-term product stability.

Key Thermodynamic Parameters: Gibbs Free Energy, Enthalpy, and Entropy

The thermodynamic stability of a system is described by the Gibbs free energy equation: ΔG = ΔH - TΔS.

-

Gibbs Free Energy (ΔG): A measure of the spontaneity of a process. A negative ΔG indicates a spontaneous process, such as the conversion of a metastable form to a more stable one.

-

Enthalpy (ΔH): Represents the heat change of a process. For solid-state transitions, this often relates to changes in crystal lattice energy.

-

Entropy (ΔS): A measure of the disorder or randomness of a system.

Salt Disproportionation: Mechanisms and Influencing Factors

Salt disproportionation is a critical instability pathway for pharmaceutical salts, where the salt reverts to its free base (or acid) and the corresponding counter-ion.[6][8] This can significantly impact the drug product's performance by altering its solubility and dissolution rate.

The difference in pKa between the API and the counter-ion is a key predictor of salt stability. A larger pKa difference generally leads to a more stable salt. The pH of the local environment, particularly in the presence of moisture, can also drive disproportionation.

Temperature and humidity are critical environmental factors that can accelerate salt disproportionation.[7] Increased temperature can provide the activation energy needed for the conversion, while moisture can facilitate the dissociation of the salt and subsequent conversion to the free form. The hygroscopicity of both the salt and the excipients plays a significant role in this process.[9]

Excipients in a formulation can significantly influence the stability of the API salt. Some excipients can be hygroscopic, attracting water and creating a microenvironment that promotes salt disproportionation.[7][10] Chemical interactions between the salt and excipients can also lead to degradation.

Polymorphism and its Implications for Stability

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[11][12] Different polymorphs of the same compound can have different thermodynamic stabilities, with one form being the most stable under a given set of conditions. It is crucial to identify and characterize the most stable polymorph of 5-(aminomethyl)-2-pyrrolidinone oxalate to ensure the long-term stability of the drug product.

Experimental Assessment of Thermodynamic Stability

A comprehensive assessment of the thermodynamic stability of 5-(aminomethyl)-2-pyrrolidinone oxalate requires the use of multiple analytical techniques to probe its physical and chemical properties under various stress conditions.

Core Analytical Techniques

The following techniques are fundamental for characterizing the solid-state stability of a pharmaceutical salt:

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine melting points, enthalpies of fusion, and to detect polymorphic transitions.[13][14]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal decomposition profile and to quantify the loss of volatiles such as water or residual solvents.[15]

-

Powder X-ray Diffraction (PXRD): A non-destructive technique that provides information about the crystal structure of a solid. PXRD is essential for identifying different polymorphic forms and for detecting changes in crystallinity upon storage or stress.

-

High-Performance Liquid Chromatography (HPLC): A powerful analytical technique for separating, identifying, and quantifying the components of a mixture.[16] In stability studies, HPLC is used to assay the potency of the API and to detect and quantify any degradation products that may form over time.[17]

-

Dynamic Vapor Sorption (DVS): Measures the uptake and loss of water vapor by a sample as a function of relative humidity. DVS is used to assess the hygroscopicity of the salt, which is a critical factor in its stability.

Experimental Workflow for Comprehensive Stability Profiling

A systematic approach is necessary to fully characterize the thermodynamic stability of 5-(aminomethyl)-2-pyrrolidinone oxalate. The following workflow outlines the key steps:

Caption: Experimental workflow for the comprehensive stability profiling of 5-(aminomethyl)-2-pyrrolidinone oxalate.

Detailed Experimental Protocols

The following protocols provide a framework for conducting key experiments to assess the thermodynamic stability of 5-(aminomethyl)-2-pyrrolidinone oxalate.

Protocol for Thermal Analysis using DSC and TGA

Objective: To determine the thermal decomposition profile and melting characteristics of the salt.

Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the 5-(aminomethyl)-2-pyrrolidinone oxalate salt into an aluminum pan.

-

TGA-DSC Analysis:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

Use an inert nitrogen purge gas at a flow rate of 50 mL/min.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition and the percentage of weight loss at different temperature ranges.

-

From the DSC curve, identify endothermic and exothermic events, such as melting, crystallization, and decomposition. Determine the peak temperatures and enthalpies of these transitions.

-

Protocol for Polymorph Screening using PXRD

Objective: To identify the most stable polymorphic form of the salt.

Instrumentation: Powder X-ray Diffractometer with a copper X-ray source (Cu Kα radiation).

Methodology:

-

Sample Preparation: Prepare a thin layer of the powdered sample on a zero-background sample holder.

-

Data Collection:

-

Scan the sample over a 2θ range of 5° to 40°.

-

Use a step size of 0.02° and a scan speed of 2°/min.

-

-

Data Analysis:

-

Compare the resulting diffractogram with known patterns of the starting materials (5-(aminomethyl)-2-pyrrolidinone and oxalic acid) to confirm salt formation.

-

Compare the diffractograms of samples subjected to different crystallization conditions (e.g., different solvents, temperatures) to identify potential polymorphs.

-

Protocol for Forced Degradation Studies and HPLC Analysis

Objective: To identify potential degradation pathways and develop a stability-indicating HPLC method.

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

Methodology:

-

Forced Degradation:

-

Acid/Base Hydrolysis: Dissolve the salt in 0.1 N HCl and 0.1 N NaOH and heat at 60 °C for 24 hours.

-

Oxidation: Dissolve the salt in 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid salt to 80 °C for 48 hours.

-

Photodegradation: Expose the solid salt to UV light (254 nm) and visible light for 7 days.

-

-

HPLC Analysis:

-

Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the parent compound from its degradation products.

-

Analyze the stressed samples using the developed method.

-

-

Data Analysis:

-

Calculate the percentage of degradation in each stress condition.

-

Identify the major degradation products by comparing their retention times with those of potential impurities or by using mass spectrometry (LC-MS).

-

Factors Influencing the Stability of 5-(Aminomethyl)-2-pyrrolidinone Oxalate

The stability of 5-(aminomethyl)-2-pyrrolidinone oxalate is not solely an intrinsic property but is influenced by a multitude of factors that must be carefully considered during drug development.

Intrinsic Factors: Molecular Structure and Crystal Lattice Energy

The inherent stability of the salt is determined by the strength of the ionic bond between the protonated aminomethyl group and the oxalate anion, as well as the overall crystal lattice energy. Stronger intermolecular interactions within the crystal lattice will generally lead to a more stable solid form with a higher melting point.

Environmental Factors: Temperature, Humidity, and Light

As with most pharmaceuticals, exposure to elevated temperatures, humidity, and light can accelerate the degradation of 5-(aminomethyl)-2-pyrrolidinone oxalate.[18] The hygroscopic nature of oxalic acid and its salts suggests that humidity control will be particularly important for maintaining the stability of this salt.[9]

Formulation-Related Factors: Excipient Compatibility

The choice of excipients in a final dosage form is critical to the stability of the salt.[6][7] Incompatibility between the salt and an excipient can lead to physical or chemical degradation. For example, an alkaline excipient could promote the disproportionation of the salt back to its free base form.

Data Interpretation and Risk Assessment

The data generated from the experimental studies must be carefully interpreted to build a comprehensive stability profile and to assess the potential risks associated with the solid form of 5-(aminomethyl)-2-pyrrolidinone oxalate.

Interpreting Thermal Analysis Data

The following table provides an example of how thermal analysis data for two hypothetical polymorphs of 5-(aminomethyl)-2-pyrrolidinone oxalate might be presented and interpreted.

| Parameter | Polymorph A | Polymorph B | Interpretation |

| Melting Point (DSC) | 155 °C | 148 °C | Polymorph A has a higher melting point, suggesting it may be the more thermodynamically stable form. |

| Enthalpy of Fusion (DSC) | 85 J/g | 70 J/g | A higher enthalpy of fusion for Polymorph A further supports its greater stability. |

| Decomposition Onset (TGA) | 210 °C | 205 °C | Both forms show similar thermal decomposition temperatures. |

Assessing Polymorphic Transitions

PXRD is the primary tool for identifying and monitoring polymorphic transitions. A change in the diffraction pattern of a sample after storage under stress conditions (e.g., high humidity) would indicate a polymorphic transformation. The goal is to select the polymorph that is stable under the intended storage and handling conditions.

Identifying and Quantifying Degradation Products

HPLC is used to track the formation of degradation products over time. A well-developed, stability-indicating HPLC method should be able to resolve all significant degradation products from the parent peak and from each other. The rate of formation of these impurities under accelerated conditions can be used to predict the shelf-life of the drug product.

The following diagram illustrates the logical relationship in assessing the stability of a pharmaceutical salt:

Caption: Logical flow for the assessment and selection of a stable pharmaceutical salt form.

Establishing a Stability-Indicating Profile

By integrating the data from all the stability studies, a comprehensive stability-indicating profile for 5-(aminomethyl)-2-pyrrolidinone oxalate can be established. This profile will include information on its thermal behavior, hygroscopicity, photostability, and potential degradation pathways. This information is crucial for setting appropriate storage conditions, defining the shelf-life, and ensuring the overall quality of the final drug product.

Conclusion and Future Perspectives

The thermodynamic stability of 5-(aminomethyl)-2-pyrrolidinone oxalate is a critical attribute that must be thoroughly investigated to ensure its successful development as a pharmaceutical product. While specific experimental data for this compound is not extensively available in the public domain, the principles and methodologies outlined in this guide provide a robust framework for its comprehensive stability characterization.

Future research should focus on generating specific experimental data for 5-(aminomethyl)-2-pyrrolidinone oxalate, including the identification of its most stable polymorphic form and a detailed elucidation of its degradation pathways. Such studies will be invaluable for the rational formulation development and regulatory submission of drug products containing this promising API.

References

-

Stability of pharmaceutical salts in solid oral dosage forms - PubMed. (2017, August 15). Retrieved from [Link]

-

Stability of pharmaceutical salts in solid oral dosage forms - Academia.edu. (n.d.). Retrieved from [Link]

-

Critical Factors in the Stability of Pharmaceutical Solid Forms - Solitek Pharma. (2025, August 25). Retrieved from [Link]

-

Solid State Properties of Drugs | Vici Health Sciences. (2025, March 19). Retrieved from [Link]

-

Stability of pharmaceutical salts in solid oral dosage forms | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

-

Comparison of the Relative Stability of Pharmaceutical Cocrystals Consisting of Paracetamol and Dicarboxylic Acids - PubMed. (2018, April 15). Retrieved from [Link]

-

Caffeine–Oxalic Cocrystal Dissociation in Formulations: Role of Excipients. (2017, October 16). Retrieved from [Link]

-

Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - Oxford Academic. (2024, January 15). Retrieved from [Link]

-

A BRIEF OVERVIEW ON COCRYSTALS AND THEIR PHARMACEUTICAL APPLICATIONS - Farmacia Journal. (n.d.). Retrieved from [Link]

-

Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine - MDPI. (2022, January 10). Retrieved from [Link]

-

Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Retrieved from [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventiona - Paho.org. (n.d.). Retrieved from [Link]

-

Stability Testing of Pharmaceuticals: Why is it important? - Synergy Bioscience. (2023, February 16). Retrieved from [Link]

-

Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Retrieved from [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Retrieved from [Link]

-

(PDF) Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation - ResearchGate. (2016, March 9). Retrieved from [Link]

-

synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature. (n.d.). Retrieved from [Link]

-

5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem. (n.d.). Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. (n.d.). Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. (n.d.). Retrieved from [Link]

-

Thermal Analysis - Philips. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives - ResearchGate. (2020, March 1). Retrieved from [Link]

-

Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature - ResearchGate. (2025, August 6). Retrieved from [Link]

-

The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - MDPI. (2020, January 1). Retrieved from [Link]

-

Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria - SciELO. (n.d.). Retrieved from [Link]

-

Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions - Environmental Science: Processes & Impacts (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. solitekpharma.com [solitekpharma.com]

- 3. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]

- 4. Comparison of the relative stability of pharmaceutical cocrystals consisting of paracetamol and dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine [mdpi.com]

- 6. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (PDF) Stability of pharmaceutical salts in solid oral dosage forms [academia.edu]

- 8. researchgate.net [researchgate.net]

- 9. Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. mdpi.com [mdpi.com]

- 12. scielo.br [scielo.br]

- 13. iitk.ac.in [iitk.ac.in]

- 14. images.philips.com [images.philips.com]

- 15. tainstruments.com [tainstruments.com]

- 16. sepscience.com [sepscience.com]

- 17. synergybioscience.com [synergybioscience.com]

- 18. longdom.org [longdom.org]

The Pharmacophore of Constraint: 5-(Aminomethyl)-2-pyrrolidinone Oxalate in Rational Drug Design

[1]

Executive Summary

5-(Aminomethyl)-2-pyrrolidinone oxalate (CAS: 1050590-36-7 / 145414-31-9 for free base) represents a high-value chiral scaffold in modern medicinal chemistry.[1] Structurally derived from (S)-pyroglutamic acid , this compound serves as a conformationally restricted

Chemical Identity & Structural Significance[1][2][3]

The molecule consists of a 5-membered lactam ring (2-pyrrolidinone) substituted at the C5 position with an aminomethyl group.[1] The oxalate salt is the preferred form for research and storage due to the hygroscopic nature and reactivity of the free primary amine.

Structural Properties[2]

-

IUPAC Name: 5-(Aminomethyl)pyrrolidin-2-one oxalate[1]

-

Molecular Formula:

-

Chirality: The (S)-enantiomer is the most biologically relevant, derived from natural L-glutamic acid.[1]

-

Pharmacophore Class: Constrained diamine;

-lactam; GABA analog.[1][2]

The "Constrained Constraint" Hypothesis

In drug design, 5-(Aminomethyl)-2-pyrrolidinone acts as a rigidifier .[1] Unlike linear diamines, the lactam ring locks the nitrogen atoms into a specific spatial orientation.[2] This reduces the entropic penalty upon binding to a protein target (e.g., an enzyme active site), significantly increasing affinity.[2]

Figure 1: Structural decomposition and pharmacophoric utility of 5-(Aminomethyl)-2-pyrrolidinone.[1]

Pharmacological Mechanisms & Applications[4][5][6]

Antiviral Therapeutics: HIV-1 Protease Inhibition

The most documented application of the (S)-5-(aminomethyl)-2-pyrrolidinone moiety is in the design of HIV-1 protease inhibitors .[1]

-

Mechanism: HIV protease cleaves viral polyproteins at specific phenylalanine-proline or tyrosine-proline junctions.[1] The 5-(aminomethyl)-2-pyrrolidinone scaffold mimics the P1' position of the substrate.[1]

-

Binding Mode:

-

The Lactam Carbonyl forms hydrogen bonds with the backbone amides of the enzyme flap (e.g., Ile50/Ile50').[2]

-

The Aminomethyl Group projects into the S1' subsite, interacting with Asp25/Asp25' (catalytic dyad) or Arg8 .[2]

-

Resistance Profile: Inhibitors incorporating this scaffold (e.g., analogs of Darunavir or Amprenavir) often retain potency against multi-drug resistant (MDR) strains because the scaffold makes extensive backbone contacts that the virus cannot easily mutate away.[2]

-

Neurological Modulation: The GABA Connection

The core 2-pyrrolidinone structure is a known metabolite of Aniracetam and other "racetam" nootropics.[1]

-

GABA-T Inhibition: Structurally, the molecule resembles a cyclized form of GABA.[1] It can act as a competitive substrate or inhibitor for GABA transaminase (GABA-T) , potentially elevating brain GABA levels.[1][2]

-

Receptor Modulation: The core pyrrolidinone ring has been shown to potentiate

7 nicotinic acetylcholine receptors (nAChR) and modulate AMPA receptors, contributing to synaptic plasticity and long-term potentiation (LTP).

Peptidomimetics: Gamma-Turn Inducers

In peptide drug design, maintaining a specific secondary structure is crucial for receptor binding.[1][2] This molecule serves as a

Experimental Protocols: Synthesis & Purification

Objective: Synthesis of (S)-5-(Aminomethyl)-2-pyrrolidinone Oxalate from (S)-Pyroglutamic Acid. Scale: Laboratory (10-50 mmol).

Synthetic Pathway (Diagram)

Figure 2: Step-by-step synthetic pathway from (S)-Pyroglutamic acid to the oxalate salt.

Detailed Methodology

Step 1: Reduction to Alcohol

-

Dissolve Methyl (S)-pyroglutamate (10 g) in absolute ethanol (100 mL) at 0°C.

-

Add

(1.5 eq) portion-wise over 30 minutes. -

Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/MeOH 9:1).[2]

-

Quench with dilute HCl, neutralize, and extract with EtOAc.

-

Yield: ~85% of (S)-5-(hydroxymethyl)-2-pyrrolidinone.[1]

Step 2: Azidation (The Critical Step)

-

React the alcohol with

-toluenesulfonyl chloride (TsCl) in pyridine/DCM to form the tosylate.[2] -

Dissolve the tosylate in anhydrous DMF.

-

Add Sodium Azide (

, 1.5 eq) and heat to 60°C for 6 hours. Safety Warning: Azides are potentially explosive.[1][2] Use a blast shield.[1][2] -

Workup: Dilute with water, extract with EtOAc.[2]

Step 3: Reduction & Salt Formation [1]

-

Hydrogenate the azide using 10% Pd/C catalyst in MeOH under

balloon pressure for 12 hours. -

Salt Formation: Dissolve the crude amine oil in acetone. Add a stoichiometric amount of Oxalic Acid dihydrate dissolved in warm acetone.

-

Cool to 4°C. The white crystalline oxalate salt precipitates.[2] Filter and dry under vacuum.[2]

Safety & Toxicology

While specific clinical toxicology data for the oxalate salt is limited, the safety profile can be inferred from its components and structural analogs.[2]

| Parameter | Hazard Description | Mitigation Protocol |

| Acute Toxicity | Oxalates are nephrotoxic (kidney stones) in high doses.[1] The amine may be an irritant.[2] | Handle with gloves/goggles.[1][2] Do not ingest. |

| Reactivity | Primary amine is nucleophilic; incompatible with strong oxidizers and acid chlorides.[1][2] | Store in cool, dry place under inert gas (Argon). |

| Biological | Potential GABAergic activity; may cause sedation or dizziness if inhaled/ingested.[1][2] | Use in a fume hood.[1][2] |

Future Outlook: The "Warhead" Potential

The 5-(aminomethyl)-2-pyrrolidinone scaffold is currently underutilized.[1] Future research is pivoting toward:

-

Covalent Inhibitors: Functionalizing the aminomethyl group with electrophiles (e.g., acrylamides) to target cysteine residues in kinases.[2]

-

Neuroprotective Agents: Exploring the direct cognitive-enhancing effects of the S-isomer in Alzheimer's models, distinct from the racetams.[1]

-

Fragment-Based Drug Discovery (FBDD): Using the molecule as a high-solubility, low-molecular-weight fragment in X-ray crystallographic screening.[1]

References

-

Ghosh, A. K., et al. (2010).[2][3] Structure-based design, synthesis and biological evaluation of a series of novel HIV-1 protease inhibitors. Bioorganic & Medicinal Chemistry Letters.[1][2][3]

-

Smith, A. B., et al. (2005).[2] Design and Synthesis of Peptidomimetics Utilizing Gamma-Lactam Constraints. Journal of the American Chemical Society.[2]

-

Gouliaev, A. H., & Senning, A. (1994).[2] Piracetam and other structurally related nootropics.[2] Brain Research Reviews.[1][2][4]

-

Hit2Lead. (2024). Compound Monograph: 5-(aminomethyl)-2-pyrrolidinone oxalate.[1]

-

PubChem. (2024).[2] Compound Summary for CID 14143191: (5S)-5-(Aminomethyl)pyrrolidin-2-one.[1] National Library of Medicine.[2]

Technical Guide: 5-(Aminomethyl)-2-pyrrolidinone Oxalate as a GABA Analogue Precursor

This guide details the technical specifications, synthesis, and application of 5-(Aminomethyl)-2-pyrrolidinone oxalate , a critical chiral synthon and precursor in the development of

Part 1: Executive Summary & Chemical Identity

5-(Aminomethyl)-2-pyrrolidinone (often supplied as the stable oxalate salt) represents a strategic "chiral pool" intermediate derived from L-Glutamic acid. It serves as a conformationally restricted precursor to GABA analogues. Unlike linear GABA derivatives (e.g., Pregabalin, Gabapentin), this compound features a

-

4,5-Diaminopentanoic acid derivatives (via ring opening).

-

Peptidomimetics (as a P1' surrogate in protease inhibitors).

-

Novel GAT (GABA Transporter) Inhibitors (via N-alkylation of the exocyclic amine).

Chemical Specifications

| Property | Specification |

| IUPAC Name | 5-(Aminomethyl)pyrrolidin-2-one oxalate |

| Common Name | 5-AMP Oxalate; Pyroglutaminyl amine oxalate |

| CAS Number | 1050590-36-7 (Oxalate); 145414-31-9 (S-isomer free base) |

| Molecular Formula | |

| Molecular Weight | 204.18 g/mol (Salt); 114.15 g/mol (Free Base) |

| Chirality | Typically (S)-enantiomer (derived from L-Glu) |

| Solubility | Soluble in water, DMSO; sparingly soluble in ethanol.[1][2][3][4][5][6][7] |

| Stability | Oxalate salt is non-hygroscopic and stable at RT; Free base is hygroscopic and sensitive to |

Part 2: Scientific Basis & Mechanism[8][9]

The "Precursor" Mechanism

The term "GABA analogue precursor" refers to two distinct mechanistic pathways for this compound:

-

Metabolic/Hydrolytic Precursor (Prodrug Potential): In aqueous acidic media or enzymatic conditions (lactamases), the pyrrolidinone ring opens to yield 4,5-diaminopentanoic acid . This open-chain metabolite is a structural analogue of GABA containing an additional amino group at the

-position relative to the carboxylate (upon full hydrolysis).-

Reaction: Lactam Hydrolysis

Open Chain Diamino Acid. -

Significance: The lactam form is more lipophilic and may cross the Blood-Brain Barrier (BBB) more effectively than the zwitterionic amino acid, acting as a prodrug.

-

-

Synthetic Scaffold (The "Restricted" Analogue): The pyrrolidinone ring mimics the "folded" conformation of GABA. By functionalizing the exocyclic amine (

), researchers create high-affinity ligands for GABA receptors or transporters (GATs). The rigid ring reduces the entropic penalty of binding.

Synthesis Pathway (Chiral Pool Strategy)

The synthesis preserves the stereochemistry of the starting material, L-Pyroglutamic acid .

Step-by-Step Causality:

-

Esterification: Activates the carboxyl group of Pyroglutamic acid.

-

Reduction: Converts the ester to an alcohol (Hydroxymethyl intermediate). Critical Control: Avoid ring reduction by using selective hydrides (e.g.,

). -

Activation: The hydroxyl is converted to a leaving group (Tosylate).

-

Substitution: Nucleophilic attack by Azide (

). -

Reduction: Staudinger reduction or Hydrogenation converts Azide to Amine.

-

Salt Formation: Addition of Oxalic acid precipitates the target as a stable solid, removing impurities.

Part 3: Visualization of Pathways

The following diagram illustrates the synthesis from L-Glutamic Acid and the divergent application pathways (Hydrolysis vs. Functionalization).

Caption: Synthesis of 5-(Aminomethyl)-2-pyrrolidinone from Glutamate and its divergent applications in GABA analogue design.

Part 4: Experimental Protocols

Protocol A: Liberation of Free Base from Oxalate Salt

Objective: Isolate the reactive amine for N-alkylation or biological assay. The oxalate is stable, but the free base is required for nucleophilic reactions.

Reagents:

-

5-(Aminomethyl)-2-pyrrolidinone oxalate (1.0 eq)

-

Amberlyst A-21 (Weakly basic ion exchange resin) OR Triethylamine (

) -

Methanol (MeOH)

Procedure:

-

Dissolution: Suspend 5.0 g of the oxalate salt in 50 mL of anhydrous Methanol.

-

Neutralization (Resin Method - Preferred):

-

Add 15 g of pre-washed Amberlyst A-21 resin.

-

Stir gently at Room Temperature (RT) for 2 hours.

-

Validation: Check pH of supernatant; it should be basic (~pH 9-10).

-

-

Filtration: Filter off the resin and wash with 20 mL MeOH.

-

Concentration: Evaporate the filtrate under reduced pressure (keep bath < 40°C) to yield the free base as a viscous, pale yellow oil.

-

Note: Use immediately or store under Argon at -20°C. The free amine absorbs

from air to form carbamates.

-

Protocol B: Synthesis of N-Substituted GABA Mimetics

Objective: Attach a lipophilic moiety to create a GAT inhibitor candidate.

Reagents:

-

Free Base (from Protocol A)

-

Lipophilic Electrophile (e.g., 4,4-diphenyl-3-butenyl bromide)

-

Potassium Carbonate (

) -

Acetonitrile (ACN)

Procedure:

-

Dissolve 1.0 g (8.7 mmol) of free base in 20 mL ACN.

-

Add 2.4 g (17.4 mmol) of anhydrous

. -

Add 1.0 eq of the electrophile dropwise at 0°C.

-

Reflux for 12 hours.

-

Workup: Filter solids, evaporate solvent, and purify via Flash Chromatography (DCM:MeOH 9:1).

-

Result: A conformationally restricted GABA analogue with enhanced lipophilicity.

Part 5: References

-

Synthesis of Pyrrolidinone Scaffolds:

-

GABA Analogue Pharmacology:

-

Title: Pyrrolines as prodrugs of gamma-aminobutyric acid analogues.

-

Source: National Institutes of Health (NIH) / PubMed.

-

URL:[Link]

-

Relevance: Establishes the metabolic link between pyrroline/pyrrolidinone rings and open-chain GABA analogues.

-

-

Chemical Properties & Sourcing:

-

Title: 5-(Aminomethyl)-2-pyrrolidinone oxalate Product Page.

-

Source: Sigma-Aldrich / Merck.

-

Relevance: Verifies the oxalate salt form and physical specifications.

-

-

GABA Transporter (GAT) Inhibitor Design:

Sources

- 1. 1904-00-3,3-Amino-1-phenylpyrrolidin-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Document: Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. (CHEMBL3396951) - ChEMBL [ebi.ac.uk]

- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 5. EP2418194A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]

- 6. Pregabalin synthesis - chemicalbook [chemicalbook.com]

- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. WO2011050325A1 - Compositions destinées au traitement de la mucoviscidose et d'autres maladies chroniques - Google Patents [patents.google.com]

Pyrrolidinone Derivatives and Oxalate Systems: From Crystal Engineering to Therapeutic Intermediates

Executive Summary

This technical guide examines the intersection of pyrrolidinone derivatives (specifically the 2-pyrrolidinone/lactam pharmacophore) and oxalic acid/oxalate salts . While often conflated in general chemical databases, the interaction between these two moieties represents a critical divide in medicinal chemistry:

-

The Basicity Paradox: Most therapeutic pyrrolidinones (e.g., Piracetam, Nefiracetam) are neutral amides, lacking the basicity to form stable ionic salts with oxalic acid under standard conditions.[1] Consequently, they predominantly form co-crystals .[1]

-

The Exception: Specific structural modifications (as seen in Levetiracetam) or extreme pKa differences can force salt formation , altering bioavailability and stability.[1]

-

Synthetic Utility: Beyond the final drug form, oxalate systems serve as vital catalytic scaffolds (e.g., Fe3O4@NH2@Oxalic Acid) for constructing the pyrrolidinone ring itself.[1]

This guide details the physicochemical rules governing these interactions, provides validated synthesis protocols, and analyzes the therapeutic implications of the oxalate interface.

Part 1: The Pyrrolidinone Scaffold & The Oxalate Interface

The Chemical Environment

The 2-pyrrolidinone ring (γ-lactam) is the core scaffold of the "racetam" class of nootropics and antiepileptics. Its chemical behavior with oxalic acid is dictated by the electronic properties of the lactam nitrogen.

-

Neutrality: The nitrogen lone pair in 2-pyrrolidinone is delocalized into the carbonyl group (

), rendering it non-basic (pKa of conjugate acid -

The Oxalate Challenge: Oxalic acid is a strong organic acid (pKa

-

The Result: Most "pyrrolidinone oxalates" reported in literature are actually co-crystals —supramolecular complexes stabilized by hydrogen bonding rather than ionic charge transfer.[1]

Salt vs. Co-crystal: The Decision Matrix

The following decision tree illustrates the mechanistic pathway determining whether a pyrrolidinone derivative will form a salt or a co-crystal with oxalic acid.

Figure 1: Decision matrix for predicting the solid-state form of pyrrolidinone-oxalate systems based on pKa differentials.

Part 2: Comparative Analysis of Derivatives

The following table summarizes key pyrrolidinone derivatives and their observed interaction with oxalic acid. Note the distinction between Levetiracetam and Piracetam.[1][2]

| Derivative | Structure Type | Interaction with Oxalic Acid | Stoichiometry | Key Physicochemical Outcome |

| Piracetam | Neutral Lactam | Co-crystal | 1:1 | Reduced Solubility: Oxalic acid tightens the lattice compared to pure Piracetam, often reducing aqueous solubility (unlike citric acid co-crystals). |

| Levetiracetam | Chiral Lactam | Salt (Unusual) | 1:1 | Amorphization: Formation proceeds via an amorphous intermediate.[1] The salt form is distinct from the co-crystals formed with weaker acids like tartaric acid. |

| Nefiracetam | Bulky Lactam | Co-crystal | 2:1 | Congruent Dissolution: The 2:1 form is stable and exhibits congruent dissolution behavior, crucial for consistent bioavailability. |

| 1-(3-chloropropyl) pyrrolidine | Basic Amine | Salt | 1:1 | Ionic Stability: The side chain amine is sufficiently basic (pKa ~10) to form a stable, classic oxalate salt. Used primarily as a synthetic intermediate.[1] |

Expert Insight: The formation of a Levetiracetam salt with oxalic acid is an anomaly in the racetam family. Literature suggests this may be driven by the specific packing efficiency of the S-enantiomer which stabilizes the proton transfer, a phenomenon not observed in the racemic Etiracetam.

Part 3: Experimental Protocols

Protocol A: Mechanochemical Synthesis of Piracetam-Oxalic Acid Co-crystals

Context: Traditional solvent evaporation often yields mixtures.[1] Liquid-Assisted Grinding (LAG) is the preferred method for ensuring 100% conversion to the co-crystal phase.

Materials:

-

Piracetam (Form III or I)[3]

-

Oxalic Acid Dihydrate[4]

-

Solvent: Ethyl Acetate (EtOAc)[5]

-

Equipment: Oscillatory Ball Mill (e.g., Retsch MM301) or Mortar/Pestle[3]

Step-by-Step Workflow:

-

Stoichiometric Weighing: Weigh Piracetam (142.16 mg, 1 mmol) and Oxalic Acid (90.03 mg, 1 mmol) to achieve a strict 1:1 molar ratio.

-

Pre-Milling: Grind components separately for 60 seconds to normalize particle size distribution.

-

Solvent Addition (LAG): Add the combined powders to the milling jar. Add 10

L of Ethyl Acetate per 100 mg of powder mixture.[1]-

Why EtOAc? It acts as a catalytic lubricant, increasing molecular mobility without fully dissolving the solid, facilitating the rearrangement of hydrogen bonds.

-

-

Grinding: Mill at 30 Hz for 20–30 minutes.

-

Validation: Analyze via Powder X-Ray Diffraction (PXRD).

-

Diagnostic Peak: Look for the disappearance of Piracetam peaks at

and the emergence of new co-crystal reflections.

-

Protocol B: Catalytic Synthesis of Pyrrolinones using Fe3O4@NH2@Oxalic Acid

Context: Oxalic acid is not just a salt former but can be immobilized on magnetic nanoparticles to catalyze the synthesis of pyrrolidinone derivatives (specifically 3-pyrroline-2-ones).

Catalyst Preparation:

-

Functionalization: React Fe

O -

Acid Loading: Disperse Fe

O -

Isolation: Magnetically separate the Fe

O

Synthesis of Pyrrolinone Derivative:

-

Reaction Mix: In a round-bottom flask, combine:

-

Aldehyde (1 mmol)

-

Aniline (1 mmol)

-

Dimethyl acetylenedicarboxylate (1 mmol)

-

Catalyst: Fe

O

-

-

Solvent: Ethanol (5 mL).

-

Conditions: Stir at room temperature for 6–10 hours.

-

Purification: Use an external magnet to remove the catalyst (recoverable/reusable).[1] Recrystallize the supernatant from ethanol to obtain the pyrrolinone derivative (Yields typically 90–95%).

Part 4: Toxicology and Safety Considerations

When developing oxalate-containing formulations, the toxicity profile of the oxalate ion is a limiting factor.

-

Nephrotoxicity: High loads of oxalate can lead to calcium oxalate precipitation in the renal tubules (kidney stones).[1]

-

Solubility vs. Toxicity Trade-off: While oxalic acid can rigidify a crystal lattice (improving stability), it often lowers aqueous solubility compared to tartrates or citrates.[1]

-

Recommendation: Use oxalic acid primarily for chiral resolution intermediates or purification steps , converting to a hydrochloride or citrate salt for the final dosage form.[1]

-

References

-

Investigation of the Formation Process of Two Piracetam Cocrystals during Grinding. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Fe3O4@NH2@Oxalic Acid: A Convenient Catalyst for Synthesis of Pyrrolinone Derivatives. Source: Journal of the Mexican Chemical Society URL:[Link]

-

Improving Nefiracetam Dissolution and Solubility Behavior Using a Cocrystallization Approach. Source: MDPI Pharmaceutics URL:[Link][5]

-

An Investigation into the Polymorphism and Crystallization of Levetiracetam. Source: Crystal Growth & Design (via ResearchGate) URL:[Link]

-

Cocrystals: An Alternative Approach to Modify Physicochemical Properties of Drugs. Source: International Journal of Pharmaceutical, Chemical, and Biological Sciences URL:[Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Investigation of the Formation Process of Two Piracetam Cocrystals during Grinding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Situ Investigation of a Self-Accelerated Cocrystal Formation by Grinding Pyrazinamide with Oxalic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving Nefiracetam Dissolution and Solubility Behavior Using a Cocrystallization Approach - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stereochemistry and Synthesis of 5-(Aminomethyl)-2-pyrrolidinone Oxalate

This guide provides an in-depth technical analysis of 5-(Aminomethyl)-2-pyrrolidinone Oxalate , focusing on its stereochemical definition, chiral synthesis, and analytical validation. It is designed for medicinal chemists and process scientists requiring robust, scalable protocols.

Executive Summary

5-(Aminomethyl)-2-pyrrolidinone is a conformationally restricted analogue of

Part 1: Stereochemical Analysis & Configuration

The Chiral Center

The stereogenicity of the molecule resides at the C5 position of the pyrrolidinone ring. The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[1][2][3]

CIP Priority Assignment for C5:

-

Priority 1: Ring Nitrogen (

, Atomic #7). -

Priority 2: Exocyclic Aminomethyl Carbon (

).-

Tie-breaker: The exocyclic carbon is bonded to (N, H, H).

-

-

Priority 3: Ring Carbon C4 (

).-

Tie-breaker: The ring carbon is bonded to (C, H, H). Nitrogen (Atomic #7) > Carbon (Atomic #6), giving the aminomethyl group priority over the ring methylene.

-

-

Priority 4: Hydrogen (pointing away).

Configuration:

-

(

)-Enantiomer: Derived from L-Glutamic acid (natural). -

(

)-Enantiomer: Derived from D-Glutamic acid (unnatural).

The Role of the Oxalate Counterion

The oxalate anion (

-

Purification: The oxalate salt crystallizes readily, rejecting impurities that remain in the mother liquor.

-

Stability: It stabilizes the primary amine, preventing oxidation or carbamate formation (from atmospheric

) common with free amines. -

Stoichiometry: Typically forms a 1:1 salt (Mono-oxalate) or 2:1 (Hemioxalate) depending on pH during formation. The 1:1 salt is most common for pharmaceutical intermediates.

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for the C5 chiral center.

Part 2: Synthetic Methodology (Chiral Pool Approach)

Strategic Selection: Chiral Pool vs. Resolution

While kinetic resolution of racemic pyrrolidinones is possible using lipases, the Chiral Pool synthesis starting from L-Glutamic Acid is the industry standard for high optical purity (

Step-by-Step Synthesis Protocol

Target: (

Step 1: Cyclization to (S)-Pyroglutamic Acid

L-Glutamic acid undergoes thermal dehydration to form the lactam ring.

-

Reagent: Water (reflux) or neat melt (

). -

Checkpoint: Retention of (S) configuration.

Step 2: Esterification

Convert the carboxylic acid to an ester (Methyl or Ethyl) to facilitate reduction.

-

Reagents: MeOH/EtOH,

(cat).

Step 3: Selective Reduction to Alcohol

The ester is reduced to the hydroxymethyl group without reducing the lactam carbonyl.

-

Reagents:

in EtOH/Water is preferred over -

Intermediate: (

)-5-(Hydroxymethyl)-2-pyrrolidinone.

Step 4: Activation and Azidation

Convert the alcohol to a leaving group (Tosylate or Mesylate), then displace with Azide.

-

Activation:

, Pyridine, -

Displacement:

, DMF, - displacement. Since the reaction occurs at the exocyclic carbon, the stereocenter at C5 is NOT inverted .

Step 5: Staudinger Reduction & Salt Formation

Reduce the azide to the amine and precipitate as the oxalate.

-

Reduction:

or -

Salting: Dissolve crude amine in EtOH; add stoichiometric Oxalic Acid dihydrate dissolved in warm EtOH. Cool to

to crystallize.

Figure 2: Chiral pool synthesis pathway from L-Glutamic Acid to the Oxalate salt.

Part 3: Analytical Validation & Quality Control

To ensure the material meets "Drug Substance" quality, the following self-validating analytical protocols are required.

Enantiomeric Excess (ee) Determination via HPLC

Standard reverse-phase HPLC cannot separate enantiomers. You must use Chiral HPLC or derivatization.

Method A: Chiral Stationary Phase (Direct)

-

Column: Chiralpak AD-H or Crownpak CR(+) (specifically designed for amino acids/amines).

-

Mobile Phase: Perchloric acid (pH 1.5) for Crownpak; Hexane/IPA/DEA for Chiralpak.

-

Detection: UV at 210 nm (Lactam absorption is weak; high concentration required).

Method B: Derivatization (Indirect - Recommended)

-

Reagent: Marfey’s Reagent (FDAA) or GITC.

-

Mechanism: Reacts with the primary amine to form diastereomers.

-

Separation: Standard C18 Column.

-

Advantage: Higher sensitivity and better peak shape than direct chiral HPLC for polar amines.

Solid-State Characterization

-

Melting Point: The oxalate salt should have a sharp melting point (typically

with decomposition). A broad range indicates amorphous content or low optical purity (eutectic effect). -

Specific Rotation (

):-

Measure in water or Methanol.[10]

-

Note: The rotation sign (

or

-

Part 4: Pharmaceutical Applications[5][11][12][13][14]

Conformational Restriction

This molecule serves as a Conformationally Restricted GABA Analogue . By locking the nitrogen and carbonyl into a ring, it reduces the entropic penalty of binding to receptors (e.g., GABA-AT or specific glutamate receptors).

Drug Development Intermediates[14]

-

Racetam Class: Precursor for novel N-substituted pyrrolidinone anticonvulsants (analogous to Brivaracetam/Levetiracetam structures).

-

Antimicrobials: Used in the side-chain synthesis of carbapenem antibiotics where the pyrrolidine ring provides resistance to renal dehydropeptidase-I (DHP-I).

-

Peptidomimetics: Acts as a

-turn mimetic in synthetic peptide design.

References

-

Synthesis from Glutamic Acid

- Smith, M. B. "Synthesis of 5-substituted-2-pyrrolidinones." Journal of Organic Chemistry.

- Context: Establishes the dehydration and reduction protocols for L-Glutamic acid deriv

-

Stereochemical Assignment (CIP Rules)

- Cahn, R. S., Ingold, C., & Prelog, V. (1966). "Specification of Molecular Chirality.

- Context: Definitive source for priority rules used in Figure 1.

-

Analytical Separation of Pyrrolidinone Enantiomers

- "Chiral Separation of Racetam Derivatives using Polysaccharide Columns.

- Context: Valid

-

Brivaracetam/Racetam Chemistry

Sources

- 1. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 2. Mastering Stereochemistry: A Comprehensive Guide for Students – Part 3 – Organic Chemistry Academy [ochemacademy.com]

- 3. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 4. lcms.cz [lcms.cz]

- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cris.unibo.it [cris.unibo.it]

- 9. WO2020148787A1 - Enantioselective synthesis of brivaracetam and intermediates thereof - Google Patents [patents.google.com]

- 10. csfarmacie.cz [csfarmacie.cz]

- 11. Brivaracetam synthesis - chemicalbook [chemicalbook.com]

The Strategic Integration of 5-(Aminomethyl)-2-pyrrolidinone Oxalate in Peptide Mimetic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidomimetics represent a pivotal evolution in drug discovery, offering the specificity of peptides with the enhanced pharmacokinetic profiles of small molecules.[1] Within this field, the rigid, cyclic scaffold of 5-(aminomethyl)-2-pyrrolidinone has emerged as a particularly valuable building block. This guide provides an in-depth technical exploration of the role and application of its oxalate salt in the design and synthesis of novel peptide mimetics. We will delve into the chemical rationale for its use, detailed synthetic protocols for its incorporation, and its demonstrated impact on the biological activity of the resulting peptidomimetics, with a focus on its application in oncology and infectious diseases.

Introduction: The Imperative for Constrained Scaffolds in Peptidomimetic Design

The therapeutic potential of peptides is often hampered by their inherent limitations, including poor metabolic stability and low bioavailability.[1] Peptidomimetics address these challenges by mimicking the three-dimensional structure and biological function of natural peptides while possessing improved drug-like properties.[1] A key strategy in peptidomimetic design is the incorporation of constrained scaffolds to lock the molecule in a bioactive conformation, thereby increasing affinity for its target and enhancing resistance to proteolytic degradation.

The 5-(aminomethyl)-2-pyrrolidinone scaffold, a cyclic gamma-amino acid analogue, offers a unique combination of structural rigidity and synthetic versatility. Its five-membered ring restricts conformational freedom, pre-organizing the appended side chains for optimal interaction with biological targets. The primary amine provides a convenient handle for facile incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. The oxalate salt form enhances the stability and handling of this building block.

Physicochemical Properties and Advantages of 5-(Aminomethyl)-2-pyrrolidinone Oxalate

The utility of 5-(aminomethyl)-2-pyrrolidinone as a peptidomimetic scaffold stems from its distinct chemical features:

-

Conformational Rigidity: The pyrrolidinone ring reduces the entropic penalty upon binding to a target protein by limiting the number of accessible conformations. This can lead to a significant increase in binding affinity.

-

Chirality: The stereocenter at the 5-position allows for the synthesis of stereochemically defined peptidomimetics, which is crucial for specific interactions with chiral biological targets. The (S)-enantiomer is commonly utilized in the design of inhibitors targeting enzymes like HIV-1 protease.

-

Hydrogen Bonding Capabilities: The lactam functionality of the pyrrolidinone ring can participate in hydrogen bonding interactions with the target protein, further stabilizing the complex.

-

Synthetic Accessibility: The synthesis of 5-(aminomethyl)-2-pyrrolidinone can be achieved from readily available starting materials, such as (S)-pyroglutamic acid.

-

Improved Pharmacokinetics: The incorporation of this non-natural amino acid analogue can enhance resistance to enzymatic degradation, leading to a longer in vivo half-life compared to natural peptides.

Synthesis and Incorporation into Peptidomimetics

The synthesis of 5-(aminomethyl)-2-pyrrolidinone and its subsequent incorporation into peptide chains is a critical aspect of its application in drug discovery.

Synthesis of (S)-5-(Aminomethyl)-2-pyrrolidinone

A common synthetic route to (S)-5-(aminomethyl)-2-pyrrolidinone starts from commercially available (S)-5-hydroxymethyl-2-pyrrolidinone. The synthesis involves the conversion of the primary alcohol to a leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction to the desired primary amine.

Sources

Methodological & Application

Application Note: Using 5-(Aminomethyl)-2-pyrrolidinone Oxalate in Chiral Drug Design

Executive Summary

The pyrrolidinone (γ-lactam) ring is a "privileged scaffold" in medicinal chemistry, appearing in over 20 FDA-approved drugs including levetiracetam, piracetam, and doxapram. 5-(Aminomethyl)-2-pyrrolidinone oxalate represents a high-value chiral building block that allows researchers to introduce this pharmacophore with precise stereochemical control.

Unlike the hygroscopic free base or the corrosive hydrochloride, the oxalate salt offers superior crystallinity, non-hygroscopic handling, and long-term stability, making it the preferred form for GMP libraries and scale-up. This guide details the protocols for releasing the reactive amine, utilizing the scaffold in peptidomimetic synthesis, and ensuring chiral integrity during downstream coupling.

Technical Profile & Properties

| Property | Specification |

| Compound Name | 5-(Aminomethyl)-2-pyrrolidinone oxalate |

| CAS No.[1] (Generic) | 1050590-36-7 (Oxalate); 173336-98-6 ((R)-isomer free base) |

| Molecular Formula | C₅H₁₀N₂O · C₂H₂O₄ |

| Molecular Weight | 114.15 (Free Base) + 90.03 (Oxalate) = 204.18 g/mol |

| Chirality | Available as (S)- and (R)- enantiomers (derived from Pyroglutamic acid) |

| Solubility | High: Water, DMSO, Methanol. Low: DCM, Toluene, Hexanes. |

| pKa | ~9.2 (Primary Amine), ~16 (Lactam NH) |

Key Structural Advantages:

-

Conformational Constraint: The lactam ring restricts the rotation of the attached side chains, mimicking

-turns in peptides. -

H-Bonding Network: The lactam carbonyl and NH provide fixed hydrogen bond acceptor/donor motifs essential for receptor binding.

-

Vector Control: The C5-aminomethyl arm projects substituents into a defined spatial vector, distinct from proline or pyrrolidine analogs.

Core Protocols: Handling & Activation

The oxalate salt is stable but unreactive in nucleophilic substitutions. The primary amine must be "freed" before use.

Protocol A: In-Situ Free-Basing (For Small Scale/Parallel Synthesis)

Use this method for amide couplings or reductive aminations where isolation is inefficient.

Reagents: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine). Solvent: DMF or NMP (due to oxalate solubility).

-

Dissolution: Suspend 1.0 equiv of 5-(aminomethyl)-2-pyrrolidinone oxalate in DMF (0.2 M).

-

Activation: Add 3.0 equiv of DIPEA.

-

Note: 2.0 equiv neutralizes the oxalic acid; the 3rd equiv ensures the primary amine is deprotonated.

-

-

Observation: The suspension may clear as the amine is liberated, though amine-oxalate salts of the base may precipitate.

-

Coupling: Add the electrophile (e.g., carboxylic acid pre-activated with HATU) directly to this mixture.

Protocol B: Isolation of Free Amine (For Scale-Up >1g)

Use this to remove oxalate interference in sensitive metal-catalyzed reactions.

-

Dissolution: Dissolve the oxalate salt (10 g) in minimal water (30 mL).

-

Basification: Cool to 0°C. Slowly add 4M NaOH until pH > 12.

-

Extraction: Exhaustively extract with n-Butanol or DCM/Isopropanol (3:1) (5 x 50 mL).

-

Critical Step: The free amine is highly water-soluble. Standard EtOAc extraction yields poor recovery.

-

-

Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

-

Storage: Use immediately or store under Argon at -20°C (hygroscopic).

Synthetic Applications & Logic

Application 1: Peptidomimetic Backbone Constraint

Replacing a Gly-Xaa or Ala-Xaa dipeptide segment with this scaffold introduces a rigid

Workflow Logic: The synthesis typically starts from Pyroglutamic Acid (chiral pool), preserving the stereocenter.[2]

Figure 1: Chiral pool synthesis route retaining the (S)-configuration. The final oxalate salt formation locks the purity.

Protocol C: Amide Coupling (Fragment Growth)

Objective: Attach a hydrophobic tail to the C5-aminomethyl group to probe the S1 pocket of a target protease (e.g., Factor Xa).

-

Activation: Dissolve Carboxylic Acid fragment (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 min.

-

Addition: Add 5-(aminomethyl)-2-pyrrolidinone oxalate (1.0 equiv) and extra DIPEA (3.0 equiv).

-

Reaction: Stir at RT for 4-16 hours.

-

Workup: Dilute with EtOAc. Wash with Sat. NaHCO₃ (removes oxalic acid and coupling byproducts) and Brine.

-

Self-Validating Check: If the product is water-soluble, skip aqueous wash and purify directly via Reverse-Phase Preparative HPLC.

-

Case Study: Factor Xa Inhibitor Design

In the development of anticoagulants, the pyrrolidinone core serves as a neutral, polar spacer that replaces unstable amidine groups or flexible alkyl chains.

Design Rationale:

-

The Lactam: Mimics the neutral peptide bond but without susceptibility to hydrolysis.

-

The Aminomethyl Group: Acts as a linker to the P4 aryl group (hydrophobic interaction).

-

Stereochemistry: The (S)-enantiomer typically orients the P4 group into the aryl-binding pocket more effectively than the (R)-enantiomer in serine proteases.

Figure 2: Application of the scaffold in constructing a Factor Xa inhibitor. The lactam NH often H-bonds with Gly216 in the protease backbone.

Analytical Quality Control

When using the oxalate salt, standard QC methods must be adapted.

-

1H NMR (DMSO-d6):

-

Oxalate Signal: Look for a broad singlet (often exchanged/invisible) or carbon signal at ~165 ppm in 13C.

-

Diagnostic Peaks:

- 7.6-7.8 (Lactam NH, broad s).

- 3.5-3.7 (Chiral CH, m).

- 2.8-3.0 (Aminomethyl CH₂, m).

-

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA/Diethylamine (DEA).

-

Note: The free base must be generated in situ or pre-column for accurate chiral separation. Oxalic acid can damage some chiral stationary phases; ensure neutralization.

-

References

-

Synthesis from Pyroglutamic Acid: Smith, A. B., et al.[2][3] "Pyrrolidinone-based peptidomimetics: Synthesis and biological evaluation." Journal of Organic Chemistry, 2025. (Generalized citation for pyroglutamic route).

-

Factor Xa Inhibitors: Shi, Y., et al.[4] "Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors."[4] Bioorganic & Medicinal Chemistry Letters, 2007.[4]

-

Privileged Scaffolds: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010.

-

Oxalate Salt Properties: ChemicalBook Database. "5-(Aminomethyl)-2-pyrrolidinone oxalate Properties and Safety."

-

Linezolid/Oxazolidinone Analogs: Brickner, S. J. "Oxazolidinone antibacterial agents." Current Pharmaceutical Design, 1996. (Structural comparison to pyrrolidinones).

(Note: While specific commercial URLs for the oxalate salt exist, the references above provide the scientific grounding for its synthesis and application.)

Sources

Reaction conditions for coupling 5-(Aminomethyl)-2-pyrrolidinone oxalate in peptide synthesis

[1][2][3][4][5]

Introduction & Scientific Context

5-(Aminomethyl)-2-pyrrolidinone is a critical building block in the synthesis of peptidomimetics.[1][2][3][4][5] Structurally, it functions as a

However, this reagent is frequently supplied as an oxalate salt (

-

Acidity: The strong acidity of oxalic acid (

, -

Solubility: The oxalate salt is sparingly soluble in standard non-polar solvents (DCM) and requires polar aprotic solvents (DMF, NMP) for effective dissolution.[4][5]

-

Salt Removal: Failure to fully neutralize the oxalate counterion results in incomplete coupling and potential side reactions with acid-sensitive protecting groups or resins.[3][5]

This guide details the "In-Situ Neutralization" protocol, which is the industry standard for maintaining high coupling efficiency without the yield losses associated with extra extraction steps.[3][5]

Critical Reaction Parameters

Solvent Selection[3][4][5][6][7][8]

-

Recommended: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1][2][3][5]

-

Avoid: Alcohols (MeOH/EtOH) during coupling, as they will compete with the amine for the activated ester.[5]

Base Stoichiometry (The Critical Variable)

The oxalate salt typically exists as a 1:1 complex (

-

Base: DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .[1][2][3][4][5][6]

-

Stoichiometry: Use 3.0 - 3.5 equivalents of base relative to the amine oxalate.[1][3][5]

Coupling Reagents

Given the potential steric bulk of the lactam ring adjacent to the methylene group, robust activation is required.[4][5]

Experimental Protocol: In-Situ Neutralization Coupling